molecular formula C10H9BrClNO B1442457 1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one CAS No. 1315368-58-1

1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one

Cat. No. B1442457
CAS RN: 1315368-58-1
M. Wt: 274.54 g/mol
InChI Key: KFDZNALEEFWYFZ-UHFFFAOYSA-N
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Description

“1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C10H9BrClNO. It has a molecular weight of 274.54 . This compound is used for research purposes .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a synthetic route to pharmacologically important 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes bearing an ester group as one of the acceptor substituents has been developed . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .


Molecular Structure Analysis

The molecular structure of “1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one” is characterized by the presence of a pyrrolidin-2-one ring substituted with a 5-bromo-2-chlorophenyl group . The structure of similar compounds has been proven by single-crystal X-ray data .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one” are not available, related compounds have been studied. For instance, donor–acceptor cyclopropanes react as 1,4- C, C -dielectrophiles, and amines react as 1,1-dinucleophiles .

Scientific Research Applications

Synthesis of Nitrogen Heterocycles

1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one: is utilized in the synthesis of various nitrogen-containing heterocycles. These compounds are of significant interest in medicinal chemistry due to their presence in many biologically active molecules .

Inhibitors of Histone Deacetylases

This compound has shown potential as a selective inhibitor for histone deacetylases 5 and 6, which are enzymes involved in regulating gene expression. Inhibitors of these enzymes have therapeutic applications in cancer treatment .

Cannabinoid Receptor Modulation

Research indicates that derivatives of 1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one can act as modulators for the cannabinoid receptor 1 (CB1). This receptor plays a role in various physiological processes, including pain sensation and appetite control .

Cyclin-Dependent Kinase Inhibition

The compound is also being studied for its ability to inhibit cyclin-dependent kinase CDK 2, which is important for cell cycle regulation. CDK inhibitors are explored for their potential in cancer therapy .

Tankyrase Inhibition

Tankyrase is an enzyme involved in multiple cellular processes, including telomere maintenance and Wnt signaling. Inhibitors of tankyrase could be useful in the treatment of cancers with aberrant Wnt signaling .

Glutaminyl Cyclase Inhibition

Glutaminyl cyclase is an enzyme implicated in the formation of pyroglutamate, which is associated with several neurodegenerative diseases. Compounds that inhibit this enzyme could have therapeutic applications in conditions like Alzheimer’s disease .

Glucagon Receptor Antagonism

The glucagon receptor is a target for diabetes treatment, as it is involved in glucose metabolism1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one derivatives may serve as antagonists for this receptor, offering a potential approach for managing blood sugar levels .

Pharmacological Research

Due to its structural features, 1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one is a valuable scaffold in pharmacological research. It can be used to develop new drug candidates with improved efficacy and safety profiles .

Future Directions

The future directions for “1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one” could involve further exploration of its synthesis, properties, and potential applications. Given the interest in similar compounds for their pharmacological properties , there may be potential for “1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one” in this area as well.

properties

IUPAC Name

1-(5-bromo-2-chlorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO/c11-7-3-4-8(12)9(6-7)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDZNALEEFWYFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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